molecular formula C10H16Cl2N4O B1471965 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride CAS No. 1864052-71-0

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride

Cat. No.: B1471965
CAS No.: 1864052-71-0
M. Wt: 279.16 g/mol
InChI Key: LQEBVVUNKVNPNU-UHFFFAOYSA-N
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Description

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4O and its molecular weight is 279.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation state of key signaling proteins, thereby modulating their activity and the downstream effects on gene expression . This can lead to changes in cellular metabolism and other critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential damage to tissues . Understanding the dosage effects is crucial for determining the therapeutic window of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell . By modulating these pathways, the compound can influence overall cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization to particular cellular compartments . This distribution is essential for its interaction with target biomolecules and the subsequent biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its activity and the specific biochemical pathways it affects.

Properties

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.2ClH/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEBVVUNKVNPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CNCC3=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
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4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
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4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
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4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
Reactant of Route 5
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
Reactant of Route 6
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.